4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide
Overview
Description
4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide is a useful research compound. Its molecular formula is C24H32N4O3 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.24744090 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacokinetics and Metabolic Stability
Research on novel anaplastic lymphoma kinase (ALK) inhibitors, which share structural similarities with the compound , highlights the importance of understanding the pharmacokinetics and metabolic stability of such compounds. For instance, studies on compound 1, a potent ALK inhibitor, showed that it underwent mouse-specific enzymatic hydrolysis in plasma, leading to high clearance and a short half-life. Subsequent modifications to minimize hydrolysis resulted in analogs with decreased clearance and increased stability, albeit with reduced potency against ALK. These findings underscore the significance of balancing stability and potency in the development of new therapeutic agents (Teffera et al., 2013).
Ligand Development for Diagnostic Imaging
In another study, mixed ligand fac-tricarbonyl complexes were prepared for potential use in diagnostic imaging, specifically involving 99(m)Tc compounds. The research demonstrated a [2 + 1] approach for labeling bioactive molecules, which could be relevant for designing diagnostic agents based on the compound of interest. The ability to influence the physico-chemical properties of the conjugate through the choice of ligands is crucial for developing effective imaging agents (Mundwiler et al., 2004).
Antibacterial Activity
A study on N-substituted derivatives of a compound structurally related to the one explored its antibacterial properties. The synthesis involved several steps, leading to compounds that exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This suggests that modifications to the core structure of such compounds can lead to potential antibacterial agents, highlighting the importance of structural optimization in drug development (Khalid et al., 2016).
Receptor Affinity and Drug Development
Research into 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives, bearing a piperazine moiety similar to the compound , evaluated their affinity for 5-HT(4), 5-HT(3), and D(2) receptors. Compounds with certain substituents showed moderate to high affinity for the 5-HT(4) receptor, indicating their potential as drug candidates for conditions modulated by this receptor. The study highlights the impact of structural changes on receptor affinity and activity, which is crucial for the development of receptor-targeted therapies (Tapia et al., 1999).
Properties
IUPAC Name |
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-17(2)28(16-22-25-12-15-26(22)3)24(30)19-6-8-20(9-7-19)31-21-10-13-27(14-11-21)23(29)18-4-5-18/h6-9,12,15,17-18,21H,4-5,10-11,13-14,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCGGPAKFAQNFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC=CN1C)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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